molecular formula C21H40O3 B14737937 3-(Tetrahydrofuran-2-yl)propyl tetradecanoate CAS No. 5453-23-6

3-(Tetrahydrofuran-2-yl)propyl tetradecanoate

Cat. No.: B14737937
CAS No.: 5453-23-6
M. Wt: 340.5 g/mol
InChI Key: HPOCEXVOKFHKAC-UHFFFAOYSA-N
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Description

3-(Tetrahydrofuran-2-yl)propyl tetradecanoate is an ester compound comprising a tetradecanoate (myristate) group esterified to a 3-(tetrahydrofuran-2-yl)propyl chain. The tetrahydrofuran (THF) ring introduces stereochemical complexity and influences solubility and reactivity due to its oxygen heteroatom and cyclic ether structure. This compound is structurally distinct from simpler esters like methyl tetradecanoate, as its THF-propyl moiety may enhance hydrophilicity and metabolic stability compared to linear alkyl chains.

Properties

CAS No.

5453-23-6

Molecular Formula

C21H40O3

Molecular Weight

340.5 g/mol

IUPAC Name

3-(oxolan-2-yl)propyl tetradecanoate

InChI

InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-17-21(22)24-19-14-16-20-15-13-18-23-20/h20H,2-19H2,1H3

InChI Key

HPOCEXVOKFHKAC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCCC1CCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetrahydrofuran-2-yl)propyl tetradecanoate typically involves the esterification of 3-(Tetrahydrofuran-2-yl)propanol with tetradecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of 3-(Tetrahydrofuran-2-yl)propyl tetradecanoate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of solid acid catalysts can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydrofuran-2-yl)propyl tetradecanoate can undergo various chemical reactions, including:

    Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of 3-(Tetrahydrofuran-2-yl)propanol.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

3-(Tetrahydrofuran-2-yl)propyl tetradecanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Tetrahydrofuran-2-yl)propyl tetradecanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which can then interact with enzymes or receptors in biological systems. The tetrahydrofuran ring may also play a role in stabilizing the compound and enhancing its bioavailability.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
3-(Tetrahydrofuran-2-yl)propyl tetradecanoate - C₁₇H₃₀O₃ 282.42 THF ring enhances polarity; potential for metabolic hydrolysis to THF-alcohol derivatives.
Methyl tetradecanoate 124-10-7 C₁₅H₃₀O₂ 242.40 Simple ester; used as a reference in antioxidant and antimicrobial studies .
Tetradecanoic acid, 2,3-bis[(1-oxododecyl)oxy]propyl ester 60175-30-6 C₄₁H₇₈O₆ 667.05 Branched ester with multiple acyl chains; used in material science .
Tetrahydrofurfuryl acrylate 2399-48-6 C₈H₁₂O₃ 156.18 Shares THF backbone; metabolizes to tetrahydrofurfuryl alcohol .
3-(2-Methylpiperidin-1-yl)propyl tetradecanoate 63884-41-3 C₂₂H₄₁NO₂ 351.57 Piperidine substituent instead of THF; altered bioactivity and lipophilicity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property 3-(THF-2-yl)propyl tetradecanoate Methyl Tetradecanoate Tetrahydrofurfuryl Acrylate
Boiling Point (°C) ~300 (estimated) 323 220–225
LogP (Octanol-Water Partition) ~4.5 (predicted) 6.34 1.2
Solubility in Water Low Insoluble Slightly soluble
Stability Hydrolytically stable in neutral pH Stable Sensitive to UV and heat

Research Findings and Implications

  • Structural Influence on Bioactivity: The THF ring in 3-(Tetrahydrofuran-2-yl)propyl tetradecanoate may improve blood-brain barrier penetration compared to methyl tetradecanoate, as seen in THF-containing thymidine analogs .
  • Material Applications : Complex esters with branched chains (e.g., 60175-30-6) demonstrate utility in porous scaffolds, highlighting the role of ester functionality in material design .

Biological Activity

3-(Tetrahydrofuran-2-yl)propyl tetradecanoate is an ester compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesizing information from diverse sources to present an authoritative overview.

Basic Information

PropertyValue
CAS Number Not specified
Molecular Formula C18H36O3
Molecular Weight 300.48 g/mol
IUPAC Name 3-(Tetrahydrofuran-2-yl)propyl tetradecanoate

The biological activity of 3-(Tetrahydrofuran-2-yl)propyl tetradecanoate is primarily attributed to its interactions with cellular membranes and potential modulation of lipid metabolism. Its structure suggests it may influence membrane fluidity and permeability, which can affect various cellular processes.

Pharmacological Effects

  • Antioxidant Activity : Preliminary studies indicate that compounds similar to 3-(Tetrahydrofuran-2-yl)propyl tetradecanoate exhibit antioxidant properties, potentially mitigating oxidative stress in cells.
  • Anti-inflammatory Effects : Research has shown that esters can modulate inflammatory pathways, suggesting that this compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Potential : Similar compounds have demonstrated neuroprotective effects in vitro, indicating a possible role for 3-(Tetrahydrofuran-2-yl)propyl tetradecanoate in protecting neuronal cells from damage.

Study on Antioxidant Properties

A study published in Molecules evaluated the antioxidant effects of various ester compounds. The results showed that certain esters, including those structurally related to 3-(Tetrahydrofuran-2-yl)propyl tetradecanoate, significantly reduced reactive oxygen species (ROS) levels in cultured cells, suggesting a potential for therapeutic applications in oxidative stress-related diseases .

Neuroprotection Research

Research conducted on the neuroprotective effects of similar compounds found that they could prevent neuronal apoptosis induced by oxidative stress. The study highlighted the importance of structural features in determining the efficacy of neuroprotective agents .

Synthetic Routes

The synthesis of 3-(Tetrahydrofuran-2-yl)propyl tetradecanoate typically involves the esterification of tetradecanoic acid with tetrahydrofuran derivatives. Common methods include:

  • Direct Esterification : Reacting tetradecanoic acid with 3-(Tetrahydrofuran-2-yl)propanol under acidic conditions.
  • Transesterification : Using a tetrahydrofuran-based alcohol with a fatty acid ester to produce the desired compound.

Derivatives and Their Activities

Several derivatives of this compound have been synthesized to enhance biological activity:

Derivative NameBiological Activity
Ethyl TetradecanoateAnti-inflammatory
Butyl TetradecanoateAntioxidant
Propylene Glycol EsterNeuroprotective

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